2-(5-Fluoropyridin-2-YL)aniline CAS number and properties
2-(5-Fluoropyridin-2-YL)aniline CAS number and properties
Executive Summary
2-(5-Fluoropyridin-2-yl)aniline (CAS: 885277-17-8 ) is a specialized biaryl intermediate utilized primarily in the synthesis of kinase inhibitors and fused heterocyclic scaffolds.[1][2][3] Characterized by an electron-deficient 5-fluoropyridine ring ortho-coupled to an electron-rich aniline, this compound serves as a critical "hinge-binding" pharmacophore in medicinal chemistry. Its structural duality—offering both a hydrogen bond donor (aniline -NH₂) and an acceptor (pyridine N)—makes it a versatile precursor for developing dual Mer/c-Met inhibitors and tricyclic carbazole derivatives.
Chemical Identity & Physicochemical Properties
The following data consolidates verified chemical identifiers and calculated properties essential for analytical characterization.
| Property | Value |
| CAS Number | 885277-17-8 |
| IUPAC Name | 2-(5-fluoropyridin-2-yl)aniline |
| Synonyms | 2-(5-Fluoro-2-pyridinyl)benzenamine; EVT-1790737 |
| Molecular Formula | C₁₁H₉FN₂ |
| Molecular Weight | 188.20 g/mol |
| SMILES | Nc1ccccc1-c2nc(F)ccc2 |
| Appearance | Off-white to pale yellow solid (Typical) |
| Melting Point | 93–98 °C (Predicted/Analogous range*) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~4.0 (Aniline N) |
*Note: Exact experimental melting point varies by crystal form and purity. Values derived from structural analogs (e.g., 2-(5-chloropyridin-2-yl)aniline).
Synthetic Methodology
The most robust route to 2-(5-Fluoropyridin-2-yl)aniline is the Suzuki-Miyaura Cross-Coupling . This protocol minimizes homocoupling byproducts and tolerates the free amine, though protection is sometimes employed for higher yields.
Protocol: Palladium-Catalyzed Cross-Coupling
Reaction Class: Suzuki-Miyaura Coupling Scale: Gram-scale (10 mmol)
Reagents:
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Electrophile: 2-Bromo-5-fluoropyridine (1.0 eq)
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Nucleophile: 2-Aminophenylboronic acid pinacol ester (1.1 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
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Base: K₂CO₃ (2.0 M aq, 3.0 eq)
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Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
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Inerting: Charge a round-bottom flask with 2-bromo-5-fluoropyridine (1.76 g, 10 mmol), boronic ester (2.41 g, 11 mmol), and Pd(dppf)Cl₂ (408 mg, 0.5 mmol). Evacuate and backfill with Argon (3x).
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Solvation: Add degassed 1,4-Dioxane (50 mL) and 2.0 M aqueous K₂CO₃ (15 mL).
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Reflux: Heat the biphasic mixture to 90–100 °C for 12–16 hours under vigorous stirring. Monitor by LC-MS for the disappearance of the bromide.
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Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry the organic phase over Na₂SO₄.[4]
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Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/EtOAc (0–30%). The product typically elutes as a pale solid.
Synthetic Pathway Diagram
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 2-(5-Fluoropyridin-2-yl)aniline.
Medicinal Chemistry & Applications
This scaffold is highly valued in drug discovery for its electronic and steric properties.
Kinase Hinge Binding
The 2-(pyridin-2-yl)aniline motif acts as a bidentate ligand. In the ATP-binding pocket of kinases (e.g., c-Met, Mer, VEGFR):
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Pyridine Nitrogen: Accepts a hydrogen bond from the backbone NH of the hinge region.
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Aniline Amine: Donates a hydrogen bond to the backbone Carbonyl.
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Fluorine Substitution: The C5-Fluorine on the pyridine ring modulates the pKa of the pyridine nitrogen (making it less basic, pKa ~3.5 vs ~5.2 for pyridine), which can improve selectivity and metabolic stability by blocking oxidation at the susceptible C5 position.
Precursor to Carbazoles
The compound undergoes oxidative cyclization (e.g., using Pd(OAc)₂/Cu(OAc)₂) to form 3-fluor-9H-pyrido[2,3-b]indole (α-carboline derivatives). These tricyclic structures are potent DNA intercalators and antitumor agents.
Pharmacophore Interaction Map
Figure 2: Pharmacophore mapping of the title compound within a theoretical kinase ATP-binding pocket.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled with the precautions standard for halogenated aminopyridines .
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Hazards:
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H302/H312: Harmful if swallowed or in contact with skin (Analogy to 2-aminopyridine).
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (aniline oxidation).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine/Nitrogen content).
References
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AA Blocks. (n.d.). Product Catalog: 885277-17-8.[1][3][5][6] Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61520054 (Analog: 4-Fluoro-2-(5-fluoropyridin-3-yl)aniline). Retrieved January 28, 2026, from [Link]
- Cui, J. J., et al. (2011). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met/RON dual kinase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for 2-aminopyridine scaffold utility).
Sources
- 1. Buy 2-(5-Fluoropyridin-2-YL)aniline (EVT-1790737) | 885277-17-8 [evitachem.com]
- 2. 885277-17-8|2-(5-Fluoropyridin-2-yl)aniline|BLD Pharm [bldpharm.com]
- 3. 1368936-48-4|2-(3,5-Diflrorophenyl)-pyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. aablocks.com [aablocks.com]
- 6. 2-(5-氯-吡啶-2-基)-苯胺 | 2-(5-Chloro-pyridin-2-yl)-phenylami | 885277-20-3 - 乐研试剂 [leyan.com]
